molecular formula C20H25Cl2NO B195439 Cloperastine hydrochloride CAS No. 14984-68-0

Cloperastine hydrochloride

Cat. No.: B195439
CAS No.: 14984-68-0
M. Wt: 366.3 g/mol
InChI Key: UNPLRYRWJLTVAE-UHFFFAOYSA-N
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Description

Cloperastine hydrochloride is a compound primarily used as an antitussive and antihistamine. It is marketed as a cough suppressant in various countries, including Japan, Hong Kong, and some European nations. The compound was first introduced in Japan in 1972 and later in Italy in 1981 . This compound is known for its efficacy in treating coughs without the sedative effects commonly associated with other antitussives.

Mechanism of Action

Target of Action

Cloperastine hydrochloride is a cough suppressant that primarily targets the central nervous system . It has been identified to interact with several biological targets, including the σ1 receptor, GIRK channels, H1 receptors, and cholinergic receptors . The σ1 receptor and GIRK channels are likely agonists .

Mode of Action

It is known to suppress the cough reflex by direct effect on the cough center in the brain . It also exhibits papaverine-like action for the treatment of heart and brain spasms . Furthermore, it has antihistaminic and anticholinergic properties .

Biochemical Pathways

This compound has been found to inhibit mitochondrial oxidative phosphorylation . This inhibition is associated with the down-regulation of several key proteins involved in oxidative phosphorylation, including NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1, NADH ubiquinone oxidoreductase subunit S5, and cytochrome C oxidase .

Pharmacokinetics

A study on the pharmacokinetics of this compound in healthy Chinese subjects under fasting and postprandial conditions revealed that the test and reference preparations of this compound were bioequivalent . The primary endpoints of the pharmacokinetic parameters were the area under the plasma concentration-time curve from zero to 72 h (AUC 0–72h), under the plasma concentration-time curve from zero to infinity (AUC 0–∞), and the maximal plasma concentration (Cmax) .

Result of Action

The result of this compound’s action is the suppression of coughing . It achieves this by acting on the central nervous system and exhibiting a strong central antitussive effect . Additionally, it has a mild antihistaminic action .

Action Environment

A study found that food has no significant effect on the absorption of cloperastine . Furthermore, both the test and reference preparations of this compound were well tolerated under both fasting and postprandial conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cloperastine hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but is optimized for large-scale production. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to maximize yield and purity. For instance, the etherification reaction is conducted at temperatures ranging from -20 to 150°C, with a reaction time of 1 to 72 hours .

Chemical Reactions Analysis

Types of Reactions: Cloperastine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the molecule.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: Substitution reactions are common in modifying the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation agents like chlorine and bromine are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cloperastine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Codeine: Another antitussive agent, but with more pronounced sedative effects.

    Dextromethorphan: A widely used cough suppressant with a different mechanism of action.

    Diphenhydramine: An antihistamine with sedative properties, often used in combination with other antitussives.

Uniqueness: Cloperastine hydrochloride is unique in its dual activity as both an antitussive and antihistamine. Unlike codeine, it does not act on the central nervous system or the respiratory center, making it a safer option for treating coughs without significant sedation .

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPLRYRWJLTVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3703-76-2 (Parent)
Record name Cloperastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045413
Record name Cloperastine hydrochloride
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Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14984-68-0, 3703-76-2
Record name Cloperastine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloperastine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635
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Record name Cloperastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501
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Record name CLOPERASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are commonly used to quantify cloperastine hydrochloride in pharmaceutical preparations?

A1: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantification of this compound. [, ] One study utilized an Agilent C18 column with a mobile phase consisting of 0.02 mol·L-1 KH2PO4-methanol (30:70, triethylamine 1.0 mL, adjusted to pH=3.5 with phosphoric acid) at a flow rate of 1.0 mL·min-1, with detection at a wavelength of 225 nm. [] Another study utilized a Waters X-Terra C18 column (4.6mm×250mm, 5 μm) and a mobile phase of 1% acetic acid solution (pH adjusted to 3.7 with diethylamine)-methanol (50:50) with detection at 226 nm. [] Additionally, a flow injection chemiluminescence method has been developed for this compound analysis. [] This method utilizes the chemiluminescence reaction between cerium(IV) and sodium sulfite, where this compound enhances the signal, allowing for its detection. []

Q2: Can you elaborate on the application of the flow-injection chemiluminescence method for this compound determination?

A2: This method offers a sensitive and selective approach for quantifying this compound in pharmaceutical formulations. [] The reaction involves injecting this compound into a mixture of cerium(IV) and sodium sulfite after their initial chemiluminescence reaction is complete. [] This causes an enhancement of the chemiluminescence signal, which is directly proportional to the this compound concentration. [] The method demonstrated good linearity within a specific concentration range and a low detection limit. []

Q3: What are some identified impurities in this compound, and how are they monitored?

A3: While specific impurities aren't detailed in the provided abstracts, HPLC is highlighted as a method for identifying and quantifying related substances in this compound. [] The presence of these impurities, even in small amounts, can potentially impact the safety and efficacy of the drug product. Therefore, monitoring and controlling these impurities during manufacturing is crucial to ensure the quality of this compound. []

Q4: Have there been any studies on improving the palatability of this compound formulations?

A4: Yes, research has explored taste-masking strategies for this compound in oral dispersible tablets (ODTs). [] One study investigated the use of lyophilization and the incorporation of Eudragit E PO® to mask the bitter taste of the drug. [] This approach aimed to enhance patient compliance, particularly in pediatric formulations, by improving the overall palatability of the medication. []

Q5: How is the content uniformity of this compound assessed in combination drug products?

A5: HPLC plays a crucial role in determining the content uniformity of this compound, especially in formulations containing multiple active ingredients. [] One study focused on a compound paracetamol, caffeine, and pseudoephedrine hydrochloride capsule formulation. [] The researchers successfully employed HPLC to quantify this compound within this multi-drug matrix, showcasing the method's specificity and accuracy. []

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